molecular formula C12H26ClN B1457955 2-(3-Ethylpentyl)piperidine hydrochloride CAS No. 1864072-46-7

2-(3-Ethylpentyl)piperidine hydrochloride

Cat. No.: B1457955
CAS No.: 1864072-46-7
M. Wt: 219.79 g/mol
InChI Key: GBUBZAKEBHSUJS-UHFFFAOYSA-N
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Description

2-(3-Ethylpentyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H26ClN and its molecular weight is 219.79 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-Ethylpentyl)piperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, are known to interact with cytochrome P450 enzymes, which are essential for drug metabolism . These interactions often involve the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, piperidine derivatives can bind to receptor sites on proteins, influencing their function and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the central nervous system, cardiovascular system, and gastrointestinal tract by altering signaling pathways and gene expression . These effects can lead to changes in cellular metabolism, such as increased or decreased production of specific metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, piperidine derivatives can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation over time, leading to changes in their biological activity . Additionally, long-term exposure to these compounds can result in alterations in cellular function, such as changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways . At high doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic processes . Threshold effects are often observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolism. For example, piperidine derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function . For instance, piperidine derivatives may accumulate in the central nervous system, affecting neuronal function and signaling .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy production . These localization patterns can significantly impact the compound’s biological activity and overall cellular effects .

Properties

IUPAC Name

2-(3-ethylpentyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.ClH/c1-3-11(4-2)8-9-12-7-5-6-10-13-12;/h11-13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUBZAKEBHSUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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